ON1231320
Overview
Description
ON1231320 is a highly specific inhibitor of polo-like kinase 2 (PLK2), a protein kinase involved in cell cycle regulation. This compound is known for its ability to block tumor cell cycle progression in the G2/M phase of mitosis, leading to apoptotic cell death. This compound is an arylsulfonyl pyrido-pyrimidinone with significant antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ON1231320 involves the preparation of an arylsulfonyl pyrido-pyrimidinone core structure. The key steps include:
- Formation of the pyrido-pyrimidinone ring system.
- Introduction of the arylsulfonyl group.
- Final purification to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions: ON1231320 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrido-pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
ON1231320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK2 in cell cycle regulation and mitosis.
Biology: Investigated for its effects on cell proliferation, apoptosis, and tumor growth inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors that overexpress PLK2.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Mechanism of Action
ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in the regulation of centriole duplication and cell cycle progression. The inhibition of PLK2 leads to the arrest of the cell cycle in the G2/M phase, causing mitotic catastrophe and apoptosis. The compound does not significantly inhibit other polo-like kinases such as PLK1, PLK3, and PLK4, highlighting its specificity .
Comparison with Similar Compounds
PLK1 Inhibitors: Compounds such as BI 2536 and Volasertib target PLK1 but have different specificity profiles compared to ON1231320.
PLK3 Inhibitors: Compounds like GW843682X inhibit PLK3 and have distinct biological effects.
PLK4 Inhibitors: CFI-400945 is a known PLK4 inhibitor with unique applications.
Uniqueness of this compound: this compound is unique due to its high specificity for PLK2, minimal off-target effects, and potent antitumor activity. Unlike other inhibitors that target multiple polo-like kinases, this compound selectively inhibits PLK2, making it a valuable tool for studying PLK2-specific pathways and developing targeted cancer therapies .
Properties
CAS No. |
131247-39-8 |
---|---|
Molecular Formula |
C22H15F2N5O3S |
Molecular Weight |
467.4508 |
IUPAC Name |
2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) |
InChI Key |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N |
SMILES |
C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ON1231320; ON-1231320; ON 1231320; GBO-006; GBO006; GBO 006. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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